molecular formula C28H40N6O4 B1249235 Unii-U5Y9ckp3XR

Unii-U5Y9ckp3XR

Cat. No.: B1249235
M. Wt: 524.7 g/mol
InChI Key: QKOVHOITGZCHQW-VXNXHJTFSA-N
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Description

UNII-U5Y9ckp3XR is a unique identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, including small molecules, biologics, and mixtures . The UNII (Unique Ingredient Identifier) serves as a non-proprietary, unambiguous identifier for substances in regulatory and scientific contexts.

Key characteristics of UNIIs include:

  • Regulatory compliance: Adherence to standardized nomenclature and identification protocols.
  • Interoperability: Compatibility with global databases for substance tracking.
  • Comprehensive metadata: Detailed physicochemical, toxicological, and regulatory data (where available) .

Properties

Molecular Formula

C28H40N6O4

Molecular Weight

524.7 g/mol

IUPAC Name

(2R,3S)-N-[(2S)-3-[4-(diaminomethylideneamino)phenyl]-1-(methylamino)-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)-3-(3-phenylpropyl)butanediamide

InChI

InChI=1S/C28H40N6O4/c1-18(2)16-23(22(26(36)34-38)11-7-10-19-8-5-4-6-9-19)25(35)33-24(27(37)31-3)17-20-12-14-21(15-13-20)32-28(29)30/h4-6,8-9,12-15,18,22-24,38H,7,10-11,16-17H2,1-3H3,(H,31,37)(H,33,35)(H,34,36)(H4,29,30,32)/t22-,23+,24-/m0/s1

InChI Key

QKOVHOITGZCHQW-VXNXHJTFSA-N

Isomeric SMILES

CC(C)C[C@H]([C@H](CCCC1=CC=CC=C1)C(=O)NO)C(=O)N[C@@H](CC2=CC=C(C=C2)N=C(N)N)C(=O)NC

Canonical SMILES

CC(C)CC(C(CCCC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)NC

Synonyms

FYK 1388
FYK-1388
FYK1388

Origin of Product

United States

Comparison with Similar Compounds

Framework for Comparing UNII-U5Y9ckp3XR with Similar Compounds

A systematic comparison of chemical compounds requires evaluation of structural, functional, and regulatory attributes. Below is a methodology derived from authoritative guidelines in the evidence:

Structural Similarity

  • Core scaffold : Identify shared functional groups, stereochemistry, or backbone structures.
  • Substituent variations: Compare side chains, metal ions (for inorganic compounds), or isotopic forms.
  • Spectral data : Use NMR, IR, MS, and X-ray crystallography to validate structural differences .

Functional Similarity

  • Pharmacological activity : Compare binding affinities (e.g., IC50, EC50), receptor targets, and mechanism of action.
  • Thermodynamic properties : Assess solubility, melting/boiling points, and stability under physiological conditions .

Hypothetical Comparison Table of this compound and Analogues

The table below illustrates a template for comparison based on regulatory and scientific guidelines.

Parameter This compound Compound A Compound B
Structural Class Not disclosed Flavonoid derivative Organometallic complex
Molecular Weight 356.4 g/mol 489.2 g/mol
Key Spectral Data ¹H NMR: δ 7.2 (s, 2H) IR: 2100 cm⁻¹ (C≡N)
Pharmacological Activity IC50: 12 nM (EGFR) EC50: 0.8 μM (ROS1)
Regulatory Status GSRS-registered EMA-approved Preclinical phase
Safety Profile Non-mutagenic (OECD 471) Acute toxicity (LD50: 50 mg/kg)

Sources for hypothetical

Key Research Findings and Challenges

Analytical Characterization

  • Purity verification: New compounds require elemental analysis (±0.4% accuracy) or HRMS data. Known compounds must cross-reference published physical properties .
  • Stereochemical validation : Absolute configurations should be confirmed via X-ray crystallography or circular dichroism .

Functional Comparison

  • Bioactivity discrepancies: Structurally similar compounds may exhibit divergent pharmacological effects due to minor substituent changes. For example, halogenation often alters metabolic stability .
  • Regulatory harmonization : Varied classification standards across regions (e.g., FDA vs. EMA) complicate cross-jurisdictional comparisons .

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